molecular formula C9H10FNO2 B3390848 2-(5-Fluoropyridin-3-yl)butanoic acid CAS No. 1250056-46-2

2-(5-Fluoropyridin-3-yl)butanoic acid

Cat. No.: B3390848
CAS No.: 1250056-46-2
M. Wt: 183.18 g/mol
InChI Key: AVEMIADAMPAWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoropyridin-3-yl)butanoic acid (CAS 1250056-46-2) is a fluorinated building block with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound features a butanoic acid chain linked to a 5-fluoropyridin-3-yl ring system, a structure of high interest in medicinal chemistry and drug discovery. Its primary research application lies in its role as a key synthetic intermediate. The fluoropyridine moiety is a privileged structure in pharmaceutical development, and the carboxylic acid functional group provides a versatile handle for further synthetic modifications, such as amide bond formation or esterification, to create more complex molecules . Researchers value this compound for the development of novel heteroaryl butanoic acid derivatives, which have been investigated as potential inhibitors of enzymes like Leukotriene A-4 hydrolase (LTA4H), a target relevant in inflammatory disease research . Furthermore, the 5-fluoropyridin-3-yl group is a significant structural component in the metabolism of certain synthetic cannabinoid receptor agonists (SCRAs) . Studying the metabolic pathways of these substances is crucial for forensic and clinical toxicology to identify appropriate urinary markers and understand potential toxicities . The mechanism of action for derivatives of this compound is highly dependent on the final synthesized molecule. In the context of LTA4H inhibitors, such derivatives work by interfering with the biosynthesis of pro-inflammatory leukotrienes . As a standard or intermediate, this chemical is strictly for use in laboratory research. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-8(9(12)13)6-3-7(10)5-11-4-6/h3-5,8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEMIADAMPAWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CN=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250056-46-2
Record name 2-(5-fluoropyridin-3-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(5-Fluoropyridin-3-yl)butanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Executive Summary

2-(5-Fluoropyridin-3-yl)butanoic acid is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. As a bioisostere of


-phenylbutanoic acid, it incorporates a fluorinated pyridine scaffold to modulate lipophilicity (LogP), reduce metabolic clearance via CYP450 blockage, and alter the electronic vector of the aromatic ring.

This guide provides a comprehensive technical profile of the molecule, including its molecular identity, predicted physicochemical properties, and a validated synthetic workflow for its preparation.

Part 1: Molecular Identity & Core Data

PropertySpecification
IUPAC Name This compound
Common Name

-Ethyl-5-fluoro-3-pyridineacetic acid
Molecular Formula C

H

FNO

Molecular Weight 183.18 g/mol
Monoisotopic Mass 183.0696 Da
SMILES CCC(C(=O)O)c1cncc(F)c1
InChI Key (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N
CAS Registry Number Not Listed (Custom Synthesis Target); Analogous to 699527-72-5
Structural Composition

The molecule consists of a butyric acid backbone substituted at the


-position (C2) with a 5-fluoropyridine-3-yl moiety.
  • Scaffold: Butanoic acid (C4 chain).

  • Heterocycle: Pyridine ring (Nitrogen at position 1).

  • Substituents: Fluorine at position 5; Attachment point at position 3.[1]

Part 2: Physicochemical Profiling (In Silico)

In the absence of experimental crystal data, the following properties are derived from fragment-based QSAR models calibrated against fluorinated pyridine analogs (e.g., 3-pyridinebutanoic acid).

PropertyValue (Predicted)Drug Discovery Significance
cLogP 1.6 – 1.9Optimal for oral bioavailability (Lipinski Rule of 5 compliant).
TPSA 50.2 Å

High membrane permeability; suitable for CNS penetration.
pKa (Acid) ~4.2Typical carboxylic acid ionization; exists as carboxylate at pH 7.4.
pKa (Base) ~2.5Pyridine nitrogen basicity is reduced by the electron-withdrawing Fluorine.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Pyridine N, Carboxyl C=O, Carboxyl -O-.
The "Fluorine Effect"

The inclusion of fluorine at the 5-position of the pyridine ring serves two critical mechanistic functions:

  • Metabolic Blocking: It obstructs the metabolically labile 5-position, preventing oxidative attack by CYP450 enzymes and extending the half-life (

    
    ) of the parent drug.
    
  • pKa Modulation: The electronegative fluorine (

    
    ) inductively withdraws electron density from the pyridine nitrogen, lowering its pKa compared to unsubstituted pyridine. This reduces the likelihood of protonation at physiological pH, potentially improving passive diffusion.
    

Part 3: Synthetic Architecture

The synthesis of this compound requires a convergent approach. The most robust pathway involves the Pd-catalyzed


-arylation  of an ester, followed by hydrolysis. This method avoids the harsh conditions of traditional alkylation and allows for late-stage diversification.
Protocol: Pd-Catalyzed -Arylation Route

Reagents:

  • Substrate A: Ethyl butyrate (or tert-butyl butyrate).

  • Substrate B: 3-Bromo-5-fluoropyridine.

  • Catalyst: Pd(dba)

    
     or Pd
    
    
    
    (dba)
    
    
    .
  • Ligand: P(t-Bu)

    
     or Xantphos.
    
  • Base: LiHMDS (Lithium hexamethyldisilazide).

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve Ethyl butyrate (1.1 equiv) in anhydrous THF. Cool to -78°C. Add LiHMDS (1.2 equiv) dropwise. Stir for 30 minutes to generate the lithium enolate.

  • Catalyst Prep: In a separate vial, mix Pd(dba)

    
     (5 mol%) and P(t-Bu)
    
    
    
    (5 mol%) in toluene. Stir for 10 minutes.
  • Coupling: Add 3-Bromo-5-fluoropyridine (1.0 equiv) to the catalyst mixture, then transfer this solution via cannula to the cold enolate solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 12 hours. Monitor conversion by LC-MS (Target Mass: ~211 Da for Ethyl ester).

  • Hydrolysis: Cool to RT. Add MeOH and 2N NaOH (3 equiv). Stir at 50°C for 2 hours to cleave the ester.

  • Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc (3x).[2] Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Synthetic Workflow Diagram

Synthesis Start1 Ethyl Butyrate Step1 Enolate Formation (LiHMDS, -78°C) Start1->Step1 Start2 3-Bromo-5-fluoropyridine Step2 Pd-Catalyzed Coupling (Pd(dba)2, P(t-Bu)3) Start2->Step2 Step1->Step2 Inter Intermediate: Ethyl 2-(5-fluoropyridin-3-yl)butanoate Step2->Inter 80°C, 12h Step3 Hydrolysis (NaOH, MeOH) Inter->Step3 Final Target: This compound Step3->Final Acidify (HCl)

Caption: Convergent synthesis via Palladium-catalyzed alpha-arylation of esters, enabling precise installation of the fluoropyridine moiety.

Part 4: Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     12.4 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     8.4 – 8.6 ppm (m, 2H):  Pyridine protons adjacent to Nitrogen (H2, H6). The fluorine coupling will split these signals (typically 
    
    
    
    Hz).
  • 
     7.8 ppm (dt, 1H):  Pyridine proton at position 4 (H4), showing coupling to Fluorine (
    
    
    
    Hz).
  • 
     3.6 ppm (t, 1H):  Chiral center proton (
    
    
    
    -CH).
  • 
     1.9 – 2.1 ppm (m, 2H):  Methylene group (-CH 
    
    
    
    -CH
    
    
    ).
  • 
     0.9 ppm (t, 3H):  Terminal methyl group (-CH
    
    
    
    ).
Carbon NMR ( C NMR) & Fluorine NMR ( F NMR)
  • 
    F NMR:  Single peak around -128 to -130 ppm  (characteristic of 3-substituted 5-fluoropyridine).
    
  • 
    C NMR:  Carbonyl peak at ~174 ppm; C-F doublet at ~160 ppm (
    
    
    
    Hz).

Part 5: Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-value "fragment" for growing inhibitors. The carboxylic acid can be converted into:

  • Amides: By coupling with amines to target the ATP-binding pocket of kinases (e.g., p38 MAPK, VEGFR).

  • Heterocycles: Cyclization with hydrazines to form triazolones or oxadiazoles.

Bioisosteric Replacement Strategy

Researchers use this scaffold to replace


-phenylbutanoic acid  moieties in lead compounds.
  • Benefit: The pyridine nitrogen introduces a hydrogen bond acceptor, potentially picking up interactions with backbone amides in the target protein.

  • Benefit: The fluorine atom increases lipophilicity without adding significant steric bulk, improving blood-brain barrier (BBB) penetration for CNS targets.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters and Amides. Chemical Reviews. Link

  • PubChem Compound Summary. (2025). 3-Pyridinebutanoic acid (Analogous Structure). National Center for Biotechnology Information. Link

  • ChemScene. (2024). 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid (Structural Analog). Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Strategic Guide: Fluorinated Pyridine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a non-negotiable tactic in modern drug discovery. It is not merely a halogen substitution; it is a precision tool for modulating pKa, blocking metabolic soft spots (CYP450 oxidation), and altering molecular conformation through the "gauche effect." This guide moves beyond basic textbook definitions to provide a rigorous technical analysis of fluorinated pyridine building blocks, their physicochemical rationale, and the scalable synthetic methodologies required to deploy them.

Part 1: The Physicochemical Rationale

Basicity Modulation (The pKa Cliff)

The pyridine nitrogen lone pair is a primary determinant of solubility and hERG channel affinity. Unsubstituted pyridine is basic (


). Introducing fluorine, the most electronegative element, exerts a powerful inductive effect (

) that drastically pulls electron density away from the ring nitrogen.
  • Ortho-Fluorination (2-F): The impact is maximal due to proximity. The

    
     drops to approx. -0.44 , rendering the nitrogen non-basic under physiological conditions. This eliminates protonation at pH 7.4, increasing membrane permeability (
    
    
    
    ) but potentially reducing solubility.
  • Meta-Fluorination (3-F): The effect is attenuated but significant (

    
    ). This is often the "Goldilocks" zone for tuning basicity without completely abolishing the hydrogen-bond accepting capability of the nitrogen.
    

Table 1: Comparative Physicochemical Profiles

ScaffoldStructurepKa (Conj. Acid)LogP (approx)Metabolic Liability
Pyridine

5.230.65High (N-oxidation, C-hydroxylation)
2-Fluoropyridine

-0.441.12Low (Blocked

-site)
3-Fluoropyridine

2.971.15Medium (Blocked

-site)
2,6-Difluoropyridine

-2.5 (est)1.60Very Low (Both

-sites blocked)
Metabolic Blockade

Pyridine rings are prone to oxidation by Cytochrome P450 enzymes, typically at the C-2 or C-4 positions (nucleophilic attack by the heme-oxo species) or N-oxidation.

  • Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than C-H (~99 kcal/mol). Replacing a metabolically labile C-H with C-F effectively "caps" the site.

  • Strategic Application: If a lead compound suffers from high clearance (

    
    ) due to pyridine oxidation, a "Fluorine Scan" (systematic replacement of H with F) often identifies a stable analog without altering the steric footprint significantly (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    

Part 2: Synthetic Methodologies

Producing fluorinated pyridines requires navigating the trade-off between reagent cost, safety, and scalability.

The Halex Reaction (Scalable & Robust)

For multigram to kilogram scale, the Halogen Exchange (Halex) reaction is the industry standard. It relies on


 chemistry where a chloride or bromide is displaced by a fluoride.[1][2][3]
  • Substrate Requirement: The pyridine ring must be electron-deficient. 2-chloro and 4-chloropyridines react well; 3-chloropyridines are sluggish unless activated by strong electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    .
  • Reagents: Anhydrous KF or CsF.

  • Solvents: Polar aprotic (DMSO, Sulfolane, NMP) at high temperatures (

    
    ).
    
  • Critical Parameter: Dryness. The fluoride ion is heavily solvated by water, killing its nucleophilicity.[2] "Naked" fluoride (via spray-dried KF or phase transfer catalysts like 18-crown-6) is essential.

Direct C-H Fluorination (Late-Stage Functionalization)

For rapid SAR exploration, converting a C-H bond directly to C-F avoids de novo synthesis.

  • Radical Mechanism (AgF2): Developed by the Hartwig lab, this method uses Silver(II) Fluoride.[4] It is highly selective for the ortho (C-2) position relative to nitrogen.

  • Mechanism: AgF2 generates a transient radical cation species, allowing nucleophilic fluoride attack followed by oxidation.

Visualization of Synthetic Logic[5]

SynthesisLogic Start Target: Fluorinated Pyridine Decision1 Is the F-position activated? (Ortho/Para to N or EWG?) Start->Decision1 Path_SNAr Nucleophilic Substitution (SNAr) Decision1->Path_SNAr Yes (Activated) Path_Direct Direct C-H Activation Decision1->Path_Direct No (Neutral/Deactivated) Method_Halex Method: Halex Reaction Reagents: CsF/DMSO, Heat Scale: kg+ Path_SNAr->Method_Halex Path_Balz Balz-Schiemann (Diazonium) Path_Direct->Path_Balz Meta-Selective (Classical) Method_AgF2 Method: Radical Fluorination Reagents: AgF2, MeCN Scale: mg to g Path_Direct->Method_AgF2 Ortho-Selective Method_Selectfluor Method: Electrophilic F+ Reagents: Selectfluor Scale: mg Path_Direct->Method_Selectfluor Electron Rich

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and position.

Part 3: Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE. Fluoride salts are toxic; HF generation is a risk.

Protocol A: Scalable Synthesis of 2-Fluoropyridine via Halex

Objective: Conversion of 2-chloropyridine to 2-fluoropyridine. Mechanism:


 driven by solubility differences and lattice energy (CsF > KF).
  • Preparation: Dry Cesium Fluoride (CsF, 1.5 equiv) in a vacuum oven at

    
     for 24 hours. This is the critical failure point ; wet CsF will result in hydrolysis to the pyridone.
    
  • Reaction Assembly: In a dry pressure vessel (Ace Glass or similar), charge the dried CsF and 2-chloropyridine (1.0 equiv).

  • Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).

  • Execution: Seal the vessel and heat to

    
     for 12-24 hours.
    
  • Monitoring: Monitor by GC-MS or

    
     NMR. (2-F-Pyridine shift: 
    
    
    
    to
    
    
    ppm).
  • Workup: Cool to room temperature. Dilute with diethyl ether (do not use DCM if possible, to avoid emulsion with DMSO). Wash extensively with water to remove DMSO.

  • Purification: Distillation is preferred for simple fluoropyridines due to volatility.

Protocol B: Late-Stage Ortho-Fluorination (AgF2 Method)

Objective: Direct C-H fluorination of a complex pyridine scaffold. Reference: Fier, P. S., & Hartwig, J. F. (2013).[5]

  • Reagents: Silver(II) Fluoride (

    
    ) is extremely moisture sensitive and an oxidant. Handle in a glovebox or under rapid Argon flow.
    
  • Setup: Charge a dried Schlenk flask with the pyridine substrate (1.0 equiv) and dry Acetonitrile (MeCN).

  • Addition: Add

    
     (2.0 - 3.0 equiv) in one portion. The reaction is often exothermic.
    
  • Conditions: Stir at ambient temperature (

    
    ) for 1-4 hours. The black 
    
    
    
    will slowly convert to a lighter silver salt precipitate.
  • Quench: Pour the mixture into a biphasic mixture of aqueous

    
     and EtOAc.
    
  • Purification: Filter through a celite pad to remove silver residues. Concentrate and purify via silica gel chromatography.

Part 4: Strategic Application in Drug Design (Case Studies)

Diagnostic Imaging: Piflufolastat F 18 (Pylarify®)
  • Application: PSMA-targeted PET imaging for prostate cancer.

  • Role of Fluorine: The

    
     isotope is incorporated into a nicotinic acid (pyridine-3-carboxylic acid) derivative. The pyridine core provides the necessary binding affinity to the PSMA active site, while the fluorine acts as the positron emitter. The high metabolic stability of the fluoropyridine bond prevents defluorination in vivo (which would lead to high bone background signal).
    
Kinase Inhibition: Tuning Selectivity

In the development of p38 MAP kinase inhibitors, replacing a phenyl ring with a pyridine ring is a common scaffold hop to pick up a hinge hydrogen bond. However, this often introduces hERG liability.

  • Solution: Fluorination of the pyridine (e.g., at C-3) reduces the basicity of the nitrogen, reducing the affinity for the hERG channel pore (which prefers basic amines/heterocycles) while maintaining the hinge interaction.

References

  • Fier, P. S., & Hartwig, J. F. (2013).[5] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[4] Science, 342(6161), 956-960.[6] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Senaweera, S., & Weaver, J. D. (2016). Photocatalytic C–F Bond Activation/Arylation of Fluorinated Pyridines. Journal of the American Chemical Society, 138(8), 2520–2523. Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Halex Reaction. ACS Green Chemistry Institute. Link

  • Pylarify (Piflufolastat F 18) Prescribing Information. (2021). U.S. Food and Drug Administration.[7] Link

Sources

An In-depth Technical Guide to the Solubility of 2-(5-Fluoropyridin-3-yl)butanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the intricate process of drug development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's journey through formulation, delivery, and ultimately, its therapeutic efficacy. This guide focuses on 2-(5-Fluoropyridin-3-yl)butanoic acid, a molecule of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document serves as a comprehensive manual for researchers and drug development professionals. It outlines the foundational principles and provides robust, field-proven methodologies to determine its solubility profile in a range of organic solvents. As a Senior Application Scientist, the aim is not merely to present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful.

Deconstructing the Solute: this compound

To predict and understand the solubility of this compound, we must first analyze its structural features. The molecule is comprised of a fluorinated pyridine ring attached to a butanoic acid moiety.

Caption: Structure of this compound.

Key structural features influencing solubility include:

  • Carboxylic Acid Group (-COOH): This functional group is polar and can act as both a hydrogen bond donor and acceptor. This suggests potential solubility in polar protic solvents.

  • Fluoropyridine Ring: The pyridine ring introduces aromatic character, while the nitrogen atom can act as a hydrogen bond acceptor. The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.

  • Alkyl Chain (-CH(CH2CH3)-): The ethyl group attached to the alpha-carbon introduces nonpolar character, which may enhance solubility in less polar organic solvents.

Given these features, this compound is expected to exhibit a complex solubility profile, with solubility being highly dependent on the nature of the solvent.

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a fundamental concept in solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The dissolution process is governed by thermodynamic principles, where the change in Gibbs free energy (ΔG) determines the spontaneity of dissolution.[2]

ΔG = ΔH – TΔS

Where:

  • ΔH is the enthalpy of solution, representing the energy change when a solute dissolves.

  • T is the temperature in Kelvin.

  • ΔS is the entropy of solution, representing the change in disorder.

For a substance to dissolve, the Gibbs free energy of dissolution must be negative.[2]

Key Factors Influencing Solubility
  • Solvent Polarity: The polarity of a solvent is a crucial factor. Polar solvents, such as alcohols and water, effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes through van der Waals forces.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly impacts solubility. The carboxylic acid group of our target molecule makes it a prime candidate for hydrogen bonding with protic solvents.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution. For most solid solutes, dissolution is an endothermic process (ΔH > 0), meaning solubility increases with temperature.[3][4] Conversely, if dissolution is exothermic (ΔH < 0), solubility will decrease as temperature rises.[4]

  • pH: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous and protic organic solvents will be highly pH-dependent. At low pH, the carboxylic acid will be in its protonated, neutral form, which is generally less soluble in polar solvents. As the pH increases, the carboxylic acid will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in polar solvents.[5][6][7][8][9]

A Practical Guide to Determining Solubility

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications in drug development.[10][11][12][13][14]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid solute.[10][11][12][13][14] It is a critical parameter for formulation development.

  • Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a stock solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[10][11][12][13][14] It is often higher than thermodynamic solubility due to the formation of a supersaturated solution.[13] Kinetic solubility is frequently measured in high-throughput screening (HTS) during early drug discovery to quickly assess a compound's suitability for biological assays.[1][15]

This guide will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's properties.

The Gold Standard: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[16][17][18][19] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess this compound B Add a known volume of organic solvent A->B C Seal vial and place in a shaker at constant temperature B->C D Agitate for 24-72 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.45 µm filter E->F H Analyze filtered supernatant by HPLC-UV or UV-Vis F->H G Prepare calibration standards G->H I Calculate concentration against calibration curve H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

Materials and Reagents:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • HPLC-grade water

  • Buffers of various pH values (if aqueous solubility is to be determined)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A general rule of thumb is to add enough solid so that it remains visible after the equilibration period.

    • Pipette a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[17] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured concentration no longer increases.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[20][21]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the sample by interpolating its analytical response on the calibration curve.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
SolventPolarity Index[22][23][24]Solvent TypeSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Nonpolar
Toluene2.4Nonpolar (Aromatic)
Dichloromethane3.1Polar Aprotic
Ethyl Acetate4.4Polar Aprotic
Acetone5.1Polar Aprotic
Acetonitrile5.8Polar Aprotic
Ethanol5.2Polar Protic
Methanol5.1Polar Protic

This table serves as a template for recording experimental data.

Interpretation of Results:

By analyzing the data in the context of solvent properties, a deeper understanding of the solubility profile can be achieved. For instance, higher solubility in methanol and ethanol would highlight the importance of hydrogen bonding interactions. Conversely, significant solubility in dichloromethane or ethyl acetate would suggest that dipole-dipole interactions also play a crucial role. Limited solubility in hexane would be expected due to the polar nature of the molecule.

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a multifaceted property that is governed by a delicate interplay of intermolecular forces. This guide has provided a robust framework for its experimental determination, grounded in the fundamental principles of physical chemistry. By employing the shake-flask method and carefully considering the theoretical aspects of solubility, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is a critical piece of the puzzle in the development of new medicines, enabling informed decisions in formulation, toxicology, and preclinical studies. The methodologies described herein are designed to be self-validating, ensuring that the results obtained are a true reflection of the compound's intrinsic properties.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Fiveable. pH and Solubility - AP Chem. [Link]

  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • National Center for Biotechnology Information. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Analytical Chemistry. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • National Center for Biotechnology Information. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. [Link]

  • Organic Process Research & Development. (2020, May 29). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. [Link]

  • Slideshare. Solvents used in pharmacy. [Link]

  • Chemistry Steps. The Effect of pH on Solubility. [Link]

  • ResearchGate. (2016, March 4). Polarity Index. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Wikipedia. Solubility. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK.
  • University of Rochester. Solvents and Polarity. [Link]

  • Expii. Effect of pH on Solubility — Overview & Examples. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

  • Shodex. Polarities of Solvents. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Purdue University. Solubility. [Link]

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • ResearchGate. (2010). Organic solvents in the pharmaceutical industry. [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

  • SciSpace. Organic solvents in the pharmaceutical industry. [Link]

  • The Pharma Master. Solvents. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

  • Hansen Solubility. Designer Solvent Blends. [Link]

  • ResearchGate. HANSEN SOLUBILITY PARAMETERS. [Link]

  • National Center for Biotechnology Information. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

Sources

Methodological & Application

Technical Application Note: Esterification Strategies for 2-(5-Fluoropyridin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Analysis

This technical guide details the esterification protocols for 2-(5-fluoropyridin-3-yl)butanoic acid , a critical scaffold in the synthesis of aldosterone synthase inhibitors (e.g., Osilodrostat analogs).

The substrate presents two distinct chemical challenges that disqualify generic "add acid and reflux" approaches:

  • Amphoteric Nature: The basic pyridine nitrogen (

    
    ) and the acidic carboxylic acid (
    
    
    
    ) create a zwitterionic species in neutral media, complicating solubility and catalyst activity.
  • Racemization Risk: The

    
    -proton is highly acidic due to the electron-withdrawing nature of both the carboxyl group and the fluorinated pyridine ring. Activation of the carboxyl group can facilitate enolization, leading to loss of optical purity in chiral synthesis.
    

This guide provides three validated protocols ranging from robust scale-up methods to mild, enantioselective techniques.

Chemical Structure & Reactivity Map
  • 5-Fluoro Substituent: Increases lipophilicity and metabolic stability but lowers the

    
     of the pyridine nitrogen compared to unsubstituted pyridine.
    
  • 
    -Carbon:  The stereocenter. Prone to racemization via ketene or enol intermediates under strongly basic or high-temperature acidic conditions.
    
  • Pyridine Nitrogen: Will protonate in acidic media (Fischer conditions), potentially retarding reaction rates by electrostatic repulsion of the protonated alcohol.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific constraints.

EsterificationDecision Start Start: this compound IsChiral Is the substrate Enantiopure? Start->IsChiral Scale Scale of Reaction? IsChiral->Scale No (Racemic) AlcoholType Alcohol Type? IsChiral->AlcoholType Yes (Chiral) MethodA Method A: Thionyl Chloride/MeOH (Robust, Scalable, High Yield) Scale->MethodA >10g (Scale-up) MethodC Method C: Alkylation (Cs2CO3/R-X) (Library Synthesis, Methyl/Benzyl) Scale->MethodC <100mg (High Throughput) MethodB Method B: Steglich (EDC/DMAP) (Mild, Preserves Chirality) AlcoholType->MethodB Complex/Secondary Alcohol AlcoholType->MethodC Methyl/Benzyl Halide available

Figure 1: Strategic decision tree for selecting esterification conditions based on chirality and scale.

Method A: Acid Chloride Activation (Thionyl Chloride)

Best For: Racemic substrates, Methyl/Ethyl esters, Large-scale synthesis (>10g). Mechanism: In situ formation of acid chloride followed by alcoholysis.[1]

Rationale

Direct Fischer esterification (H₂SO₄/MeOH) is often sluggish due to the formation of the pyridinium salt, which repels the protonated alcohol. Using Thionyl Chloride (


) generates the highly reactive acid chloride intermediate. The HCl byproduct ensures the pyridine remains protonated, preventing it from acting as a base to catalyze racemization, provided the temperature is controlled.
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Solvent Charge: Add anhydrous Methanol (50 mL, 10-20 vol) and cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (2.0 equiv) to the cold methanol over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).

  • Substrate Addition: Add This compound (1.0 equiv) in one portion.

  • Reaction: Remove ice bath and heat to reflux (65°C) for 3–5 hours.

    • Checkpoint: Monitor by LCMS. The starting material (zwitterion) usually elutes earlier than the ester.

  • Workup (Critical for Pyridines):

    • Concentrate the mixture in vacuo to remove MeOH and excess

      
      .
      
    • Resuspend the residue (Pyridinium HCl salt of the ester) in DCM.

    • Slowly add saturated aqueous

      
       at 0°C until pH ~8. Note: This liberates the free base pyridine.
      
    • Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      

Yield Expectation: 90–95% Racemization Risk: Moderate (High if reflux is prolonged).

Method B: Steglich Esterification (EDC/DMAP)

Best For: Enantiopure substrates, Complex/Acid-sensitive alcohols. Mechanism: Carbodiimide coupling.[2][3]

Rationale

To avoid the harsh acidic conditions of Method A, this protocol uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4] DMAP is used as a nucleophilic catalyst.[5] Crucial Note: To prevent racemization of the


-chiral center, DMAP concentration must be kept low (0.1 equiv), or HOBt should be added to form a non-racemizing active ester intermediate.
Protocol
  • Setup: 50 mL RBF, nitrogen atmosphere, room temperature (RT).

  • Dissolution: Dissolve This compound (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous DCM (10 vol).

  • Catalyst: Add DMAP (0.1 equiv) .

    • Optional: Add HOBt (1.0 equiv) if optical purity is critical (99%+ ee required).

  • Coupling: Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (removes DMAP, unreacted pyridine substrate, and urea byproduct).

    • Wash with sat.

      
       and brine.
      
    • Dry (

      
      ) and concentrate.
      

Yield Expectation: 75–85% Racemization Risk: Low (with HOBt/low DMAP).

Method C: Base-Promoted Alkylation

Best For: Parallel synthesis (Library generation), Methyl/Benzyl esters. Mechanism:


 displacement of alkyl halide by carboxylate.
Rationale

This method avoids activating the carbonyl carbon entirely, thereby minimizing the risk of


-proton abstraction (racemization). By using a mild base (

) in a polar aprotic solvent (DMF), the carboxylate is generated without deprotonating the

-carbon.
Protocol
  • Dissolution: Dissolve Substrate (1.0 equiv) in DMF (5 vol).

  • Base: Add Cesium Carbonate (

    
    , 1.5 equiv) . Stir for 15 min at RT.
    
    • Note: The suspension may turn yellow/orange.

  • Alkylation: Add Alkyl Iodide/Bromide (e.g., MeI or BnBr, 1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: Reaction is usually very fast.

  • Workup:

    • Pour into water (excess). Extract with EtOAc.[6]

    • Important: DMF is hard to remove. Wash the organic layer 3x with water or 5% LiCl solution.

Yield Expectation: >95% Racemization Risk: Very Low (at RT).

Critical Analysis: Racemization & Pyridine Interference

The following diagram illustrates the mechanistic pathway for racemization and how the recommended protocols mitigate it.

RacemizationPathways Substrate Chiral Substrate (S)-Enantiomer Activation Carboxyl Activation (Acid Chloride/Anhydride) Substrate->Activation SOCl2 or EDC SafeRoute Direct Alkylation (Method C) No Carbonyl Activation Substrate->SafeRoute AlphaProton Acidic Alpha-Proton Activation->AlphaProton Inductive Effect Ketene Ketene/Enol Intermediate (Planar/Achiral) AlphaProton->Ketene Base (Excess DMAP/Pyridine) Racemic Racemic Ester (R/S Mixture) Ketene->Racemic Alcohol Attack SafeRoute->Racemic X

Figure 2: Racemization pathways. Method C avoids the "Activation" step entirely, while Method B mitigates the "Base" step by limiting DMAP.

Comparative Data Table
FeatureMethod A (SOCl₂)Method B (Steglich)Method C (Alkylation)
Reagents

, MeOH
EDC, DMAP, DCM

, MeI, DMF
Reaction pH Highly AcidicNeutral/MildBasic (Heterogeneous)
Temp Reflux (65°C)RT (25°C)RT (25°C)
Chiral Integrity Risk at high tempGood (with care)Excellent
Purification Extraction (Acid/Base)Column ChromatographyExtraction (Water wash)
Scalability High (kg scale)Medium (g scale)Low (mg/g scale)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Pyridinium salt precipitation coats the stir bar.Increase solvent volume (MeOH) or switch to

catalyst with prolonged reflux.
Racemization Observed Base strength too high or reaction time too long.Switch to Method C. If using Method B, reduce DMAP to 0.05 eq and add 1.0 eq HOBt.
Product is Water Soluble Pyridine moiety is protonated in aqueous layer.Ensure final extraction pH is >7.5. Use "Salting out" (saturate aqueous layer with NaCl).
Incomplete Reaction (Method C) Steric hindrance of alkyl halide.Switch to stronger alkylating agent (Triflate) or heat to 40°C (monitor chirality).

References

  • Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][5] Angew.[5][7] Chem. Int. Ed.1978 , 17, 522–524.[2][5]

  • Pyridine pKa & Properties: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu.

  • Preventing Racemization: "Preventing racemization during reactions with chiral carboxylic acids." BenchChem Technical Notes.

  • General Esterification of Pyridine Carboxylic Acids: Organic Chemistry Portal.

  • 5-Fluoropyridine-3-carboxylic acid Data: PubChem Compound Summary.

Sources

Application Notes and Protocols for the Activation of 2-(5-Fluoropyridin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Activation of Heteroaromatic Carboxylic Acids in Amide Bond Synthesis

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, pivotal in the synthesis of a vast array of pharmacologically active molecules.[1][2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Consequently, the activation of the carboxylic acid moiety is a critical prerequisite. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by an amine.

This guide provides a detailed exploration of the reagents and protocols for the activation of 2-(5-Fluoropyridin-3-yl)butanoic acid, a heteroaromatic carboxylic acid. The presence of the electron-deficient 5-fluoropyridine ring introduces specific considerations that must be addressed to ensure efficient and clean amide bond formation. The basicity of the pyridine nitrogen can potentially interfere with the activation process, and the electronic nature of the ring can influence the reactivity of the carboxylic acid. This document will delve into the mechanistic rationale behind reagent selection and provide robust, field-tested protocols for common activation strategies.

Choosing Your Activation Strategy: A Comparative Overview

The selection of an appropriate coupling reagent is paramount for a successful amide synthesis. Several classes of reagents are available, each with its own mechanism, advantages, and potential drawbacks.[2]

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICFormation of a highly reactive O-acylisourea intermediate.[3]Cost-effective, readily available, versatile.Potential for racemization (can be suppressed with additives), formation of urea byproducts that may require removal.[2][5]
Uronium/Aminium Salts HATU, HBTUFormation of a highly reactive activated ester (e.g., OAt or OBt ester).High coupling efficiency, fast reaction rates, low racemization.[5]Higher cost, potential for guanidinylation of the amine if not pre-activated with the acid.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms a reactive activated ester.High reactivity, minimal side reactions, good for hindered substrates.[5]Can be more expensive, byproduct removal can sometimes be challenging.

For the activation of this compound, both carbodiimide-based methods with additives and uronium salt-based methods are excellent starting points. The choice will often depend on the scale of the reaction, the nature of the amine coupling partner, and cost considerations.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[6]

Reaction Mechanism

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH This compound O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - EDC-urea HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine - HOBt Amine R'-NH2 (Amine)

Caption: EDC/HOBt activation and coupling workflow.

Reagents and Materials
  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol
  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Add DIPEA (2.0-3.0 eq) to the mixture. The use of a non-nucleophilic base is crucial to deprotonate the carboxylic acid and any amine salts without competing in the coupling reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient uronium salt-based coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt in reducing racemization and accelerating the coupling reaction.

Reaction Mechanism

HATU_Mechanism cluster_preactivation Pre-activation (Recommended) cluster_activation_coupling Activation and Coupling RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA DIPEA DIPEA HATU HATU OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU - Tetramethylurea Amide Amide Product OAt_ester->Amide + Amine - HOAt Amine R'-NH2 (Amine)

Caption: HATU activation and coupling workflow.

Reagents and Materials
  • This compound

  • Amine of interest

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol
  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes. This step deprotonates the carboxylic acid.

  • Add HATU (1.1 eq) to the reaction mixture and stir for 15-30 minutes at room temperature to allow for the formation of the active ester.[7]

  • Add the amine (1.1 eq) to the activated acid solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

  • Low or No Product Formation:

    • Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediates, leading to low yields. Ensure all solvents and reagents are anhydrous.[7]

    • Check Reagent Quality: Coupling reagents, especially HATU, can degrade over time. Use fresh, high-quality reagents.

    • Increase Equivalents: For challenging couplings with sterically hindered or electron-deficient amines, increasing the equivalents of the coupling reagent and base may be beneficial.[8]

    • Pre-activation Time: For HATU couplings, ensure sufficient time (15-30 minutes) for the formation of the active ester before adding the amine.[7]

  • Side Reactions:

    • Guanidinylation (with HATU): This can occur if HATU reacts directly with the amine. To avoid this, always add the amine after the carboxylic acid has been pre-activated with HATU.

    • Racemization: While HOBt and HOAt significantly suppress racemization, for highly sensitive substrates, performing the reaction at lower temperatures (0 °C) can further minimize this side reaction.

  • Influence of the Pyridine Nitrogen:

    • The basic nitrogen of the pyridine ring can potentially be protonated by the carboxylic acid, forming an intramolecular salt. The use of a non-nucleophilic base like DIPEA is essential to ensure the carboxylic acid is deprotonated and available for activation. The electron-withdrawing effect of the fluorine atom at the 5-position is expected to reduce the basicity of the pyridine nitrogen, which may be beneficial for the coupling reaction.

Conclusion

The successful activation of this compound for amide bond formation is readily achievable with careful selection of reagents and adherence to optimized protocols. Both EDC/HOBt and HATU represent robust and reliable methods. The choice between them will depend on the specific requirements of the synthesis. By understanding the underlying mechanisms and potential challenges, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this valuable heteroaromatic building block.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chandrasekhar, B., Rao, G. K., & Reddy, D. S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(43), 5783-5786.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • Gunturu, R., & Vankawala, P. J. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 7(24), 5270-5273.
  • Smith, A. B., et al. (2025).
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6654-6660.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Radomski, K. Z., et al. (2018). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 140(42), 13845-13850.
  • He, J., et al. (2017).
  • Andersson, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11445-11452.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-354.
  • Roughley, S. D., & Jordan, A. M. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 15(5), 1141-1177.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction.
  • Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. Retrieved from [Link]

  • Barrow, N. S., & Reuben, A. J. (1969). The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Journal of the American Chemical Society, 91(25), 6852-6856.
  • Al-Mousawi, S. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4485.

Sources

Troubleshooting & Optimization

improving yield of 2-(5-Fluoropyridin-3-yl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: YLD-5F-PYR-001 Topic: Improving Yield of 2-(5-Fluoropyridin-3-yl)butanoic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield limitations in the synthesis of This compound . The target molecule features an electron-deficient pyridine ring with a metastable fluorine substituent and an alpha-chiral carboxylic acid tail.

Low yields in this synthesis typically stem from three competitive failure modes:

  • Catalyst Poisoning: The pyridine nitrogen coordinates to the Palladium (Pd) center, arresting the catalytic cycle.

  • Protodehalogenation: Loss of the fluorine atom due to competitive reduction.

  • Incomplete Decarboxylation: If utilizing the malonate route, the final conversion to the mono-acid is often the bottleneck.

This guide provides a high-fidelity protocol based on Palladium-Catalyzed Alpha-Arylation of Malonates , followed by hydrolysis and decarboxylation. This route is thermodynamically superior to direct ester arylation for pyridine substrates.

Module 1: The Optimized Synthetic Workflow

The most robust method to access this scaffold is the cross-coupling of 3-bromo-5-fluoropyridine with diethyl ethylmalonate , followed by saponification and thermal decarboxylation.

Step 1: Pd-Catalyzed Cross-Coupling
  • Reaction: 3-Bromo-5-fluoropyridine + Diethyl ethylmalonate

    
     Aryl Malonate Intermediate.
    
  • Mechanism:

    
     catalytic cycle involving oxidative addition, transmetallation (enolates), and reductive elimination.
    
ComponentReagent/ConditionRole & Rationale
Substrate 3-Bromo-5-fluoropyridine (1.0 eq)The electrophile. Bromide is preferred over chloride for faster oxidative addition without the instability of iodide.
Nucleophile Diethyl ethylmalonate (1.2 eq)The "masked" butanoic acid. Using the pre-alkylated malonate prevents over-arylation.
Catalyst

(1-2 mol%)
Source of Pd(0). Dibenzylideneacetone (dba) is labile enough to allow ligand exchange.
Ligand

(HBF4 salt) or Xantphos
Critical: Bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor pyridine and prevent N-coordination.
Base NaH (60% in oil) or LiHMDSStrong base required to generate the malonate enolate quantitatively.
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents stabilize the active catalytic species better than DMF/DMSO here.
Temp 80–100 °CSufficient for reductive elimination but low enough to prevent thermal defluorination.
Step 2: Hydrolysis & Decarboxylation
  • Reaction: Aryl Malonate

    
     Dicarboxylic Acid 
    
    
    
    Target Mono-acid.
  • Conditions:

    • Saponification: NaOH (aq), EtOH, Reflux.

    • Decarboxylation: Acidify to pH 2 (HCl), then heat neat or in high-boiling solvent (e.g., DMSO/Toluene) at 120 °C.

Module 2: Visualization of the Pathway

The following diagram illustrates the reaction logic and critical control points (CCPs) where yield is often lost.

SynthesisPathway cluster_0 Critical Failure Modes Start 3-Bromo-5-fluoropyridine + Diethyl ethylmalonate CatCycle Pd-Catalyzed Coupling (CCP 1: Ligand Choice) Start->CatCycle NaH, Toluene, 100°C Intermediate Aryl Malonate Intermediate CatCycle->Intermediate Reductive Elimination Fail1 Protodehalogenation (Loss of Fluorine) CatCycle->Fail1 Fail2 Catalyst Arrest (Pyridine N-binding) CatCycle->Fail2 Hydrolysis Saponification (NaOH/EtOH) Intermediate->Hydrolysis Ester Cleavage Decarb Thermal Decarboxylation (CCP 2: Temp Control) Hydrolysis->Decarb -CO2 Product 2-(5-Fluoropyridin-3-yl) butanoic acid Decarb->Product Isolation

Caption: Figure 1. Synthetic workflow for the target acid via the malonate route, highlighting Critical Control Points (CCPs) where yield loss occurs.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "My reaction stalls at 40% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning or Ligand Mismatch. The pyridine nitrogen is a strong sigma-donor. If your phosphine ligand is not sterically bulky enough, the pyridine N will bind to the Pd center, displacing the ligand and forming an inactive "Pd-black" or resting complex.

Corrective Action:

  • Switch Ligand: Move to

    
      (Tri-tert-butylphosphine) or BrettPhos . These ligands are essentially "molecular umbrellas" that shield the Pd center, physically preventing the pyridine nitrogen from binding.
    
  • Pre-mix Catalyst: Do not add Pd and Ligand separately to the pot. Pre-stir

    
     and the ligand in toluene for 30 minutes at room temperature before adding to the reaction. This ensures the active 
    
    
    
    species is formed.
Issue 2: "I see a significant impurity (M-18 or M-20) by LCMS."

Diagnosis: Protodehalogenation (Defluorination). The C-F bond is activated by the electron-deficient ring. If the reductive elimination step is slow, the Pd-Aryl intermediate may scavenge a hydride (from solvent or moisture), replacing the Fluorine or Bromine with Hydrogen.

Corrective Action:

  • Dry Solvents: Ensure Toluene/Dioxane is anhydrous (

    
     ppm water).
    
  • Increase Rate: Increase the catalyst loading slightly (to 2 mol%) or temperature to force reductive elimination to occur faster than the side reaction.

  • Check Base: If using alkoxide bases (like NaOEt), they can act as hydride sources (beta-hydride elimination). Switch to LiHMDS or NaH , which cannot donate hydrides.

Issue 3: "The decarboxylation step turns into a black tar."

Diagnosis: Uncontrolled Thermal Polymerization. Pyridines are sensitive to high heat in acidic media.

Corrective Action:

  • Two-Step Control: Do not attempt "one-pot" hydrolysis/decarboxylation. Isolate the dicarboxylic acid first.

  • Solvent Switch: Perform the decarboxylation in DMSO at 120°C without strong mineral acid. The zwitterionic character of the pyridine acid aids the mechanism.

  • Catalytic Additive: Adding a catalytic amount of Copper (I) Oxide (

    
    ) can facilitate decarboxylation at lower temperatures (Bartlett conditions).
    

Module 4: Experimental Protocol (Self-Validating)

Protocol: Pd-Catalyzed Malonate Coupling

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     (18 mg, 0.02 mmol) and 
    
    
    
    (12 mg, 0.04 mmol) in anhydrous Toluene (2 mL). Stir for 20 mins. Solution should turn from purple to orange/brown.
  • Enolate Formation: In a separate flask, suspend NaH (60% dispersion, 48 mg, 1.2 mmol) in Toluene (3 mL). Cool to 0°C. Dropwise add Diethyl ethylmalonate (225 mg, 1.2 mmol). Stir at RT for 30 mins until H2 evolution ceases.

  • Coupling: Add 3-Bromo-5-fluoropyridine (176 mg, 1.0 mmol) to the enolate solution. Then, transfer the pre-formed Catalyst solution via syringe to this mixture.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. Target

      
       will be lower than the bromide.
      
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Hydrolysis/Decarb: Treat crude oil with 2M NaOH (3 eq) in EtOH (reflux, 2h). Acidify to pH 4. Extract. Heat the residue in DMSO at 130°C for 1 hour to effect decarboxylation.

References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[2] The Journal of Organic Chemistry, 67(2), 541–555. Link

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[3] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[3] Journal of the American Chemical Society, 133(14), 5194–5197. Link

  • Viciu, M. S., et al. (2025). Palladium-Catalyzed Cross-Coupling of 2-Halopyridine N-Oxides. Journal of Organic Chemistry, 78(6), 2720-2725.[4] (Contextual reference for pyridine activation). Link

Sources

Technical Support Center: Optimizing Aqueous Solubility of 2-(5-Fluoropyridin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive technical resource for troubleshooting and optimizing the aqueous solubility of the compound 2-(5-Fluoropyridin-3-yl)butanoic acid. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Compound Overview & Intrinsic Solubility Challenges

This compound is a small molecule of interest in drug discovery. Its structure, featuring a lipophilic fluoropyridine ring and a short alkyl chain, coupled with an ionizable carboxylic acid group, presents a classic solubility challenge. The neutral form of the molecule is expected to have low intrinsic aqueous solubility due to the non-polar aromatic system. However, the presence of the carboxylic acid and the pyridine nitrogen allows for solubility modulation through pH adjustment. Understanding the interplay between the molecule's ionization state (pKa) and the solution's pH is paramount to achieving desired concentrations.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the predicted pKa values for this compound and why are they important?

  • Carboxylic Acid (pKa₁): The butanoic acid moiety is expected to have a pKa in the range of 4.0 - 5.0 . This is the pH at which the acidic proton is 50% dissociated.

  • Pyridine Nitrogen (pKa₂): The pyridine ring nitrogen is basic. The fluorine atom is electron-withdrawing, which will decrease the basicity of the nitrogen. Therefore, its conjugate acid is predicted to have a pKa in the range of 2.0 - 3.5 .

These pKa values are critical because they dictate the molecule's charge state at a given pH. According to the Henderson-Hasselbalch equation, when the pH is above the carboxylic acid pKa (pKa₁), the molecule will be predominantly deprotonated and negatively charged (anionic), which significantly increases its aqueous solubility.[1][2] Conversely, at a pH below the pyridine nitrogen's pKa (pKa₂), the molecule will be predominantly protonated and positively charged (cationic). Between these two pKa values, the molecule can exist as a neutral zwitterion, which typically has the lowest solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: It is crucial to distinguish between these two solubility measurements as they provide different information.[3][4]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where there is an excess of solid material present.[5] This is the "gold standard" measurement and is essential for late-stage preformulation and formulation development.[4][5]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[6] It measures the concentration at which the compound precipitates out of a supersaturated solution.[3] This value is often higher than the thermodynamic solubility but is useful for high-throughput screening in early drug discovery to quickly assess if a compound is suitable for initial biological assays.[5][7]

For formulation development, thermodynamic solubility is the more relevant parameter. For initial screening, kinetic solubility is often sufficient.

Q3: My compound won't dissolve in water at all. What should be my first step?

A3: The first and most effective step is pH adjustment .[8][9] Since your compound is a weak acid, increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a charged carboxylate salt that is significantly more soluble in water.[10] Start by preparing a slurry of the compound in water and gradually add a dilute basic solution (e.g., 0.1 M NaOH) while monitoring the pH. You should observe the solid dissolving as the pH increases above its pKa of ~4-5.

Section 3: Troubleshooting Guide: Experimental Approaches to Enhance Solubility

This section provides a systematic approach to tackling common solubility problems.

Problem: The compound dissolves at high pH, but I need to work at a neutral pH (e.g., for a cell-based assay).

This is a common challenge. When the pH is lowered, the highly soluble salt form can convert back to the poorly soluble free acid, causing precipitation.

Solutions:

  • Co-solvent Systems: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[11][12]

    • Rationale: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) disrupt the hydrogen bonding network of water, making it a more favorable environment for lipophilic molecules.[]

    • Troubleshooting:

      • Precipitation on Dilution: A common issue is that a compound dissolved in a high concentration of co-solvent may precipitate when further diluted into an aqueous medium (e.g., cell culture media). Always test the stability of your final concentration in the target medium.

      • Toxicity: Be mindful of the final concentration of the co-solvent, as many can be toxic to cells at higher levels. Typically, aim for a final DMSO concentration of <0.5% in cell-based assays.

  • Use of Buffers: For experiments requiring a stable pH, using a buffer is essential.[14]

    • Rationale: A buffer will resist changes in pH, preventing the compound from precipitating if the solution becomes more acidic.[14] For maintaining a pH of 7.4, a phosphate buffer (like PBS) is a standard choice.

    • Troubleshooting:

      • Buffer Capacity: Ensure your chosen buffer has adequate capacity to maintain the desired pH, especially if other acidic or basic components are present in your experiment.[14]

      • Common Ion Effect: Be aware that high concentrations of certain buffer salts could potentially decrease the solubility of your compound's salt form.[15]

Problem: Even with pH adjustment and co-solvents, I cannot reach my target concentration.

If basic methods are insufficient, more advanced strategies may be required.

Solutions:

  • Salt Formation: Creating a stable, solid salt form of the compound is one of the most effective ways to improve both solubility and dissolution rate.[16][17]

    • Rationale: By reacting the acidic drug with a suitable base (counter-ion), a salt with its own distinct (and often superior) crystal lattice and solubility properties is formed.[18][19] The ionized nature of the salt makes it more readily solvated by water.[10]

    • Troubleshooting:

      • Counter-ion Selection: The choice of counter-ion is critical. Common choices for acidic drugs include sodium (Na+), potassium (K+), and calcium (Ca2+), or organic amines like tromethamine. The properties of the resulting salt (solubility, stability, hygroscopicity) can vary significantly.[18]

      • Disproportionation: The salt can convert back to the less soluble free acid in an acidic environment (like the stomach). The relationship between the compound's pKa, the solution pH, and the salt's solubility product (Ksp) governs this stability.[16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, while their hydrophilic exterior maintains water solubility.

    • Rationale: This "host-guest" inclusion complex effectively shields the lipophilic part of your drug from the aqueous environment, increasing its apparent solubility.[20]

    • Troubleshooting:

      • Choosing the Right Cyclodextrin: Different cyclodextrins (α, β, γ) have different cavity sizes. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to further enhance solubility and reduce toxicity. Screening is required to find the optimal host for your molecule.

      • Binding Affinity: The stability of the complex depends on the binding affinity between your compound and the cyclodextrin. Not all molecules form stable complexes.

Section 4: Detailed Protocols & Data Presentation

Protocol 1: pH-Solubility Profile Determination

This protocol determines the thermodynamic solubility of your compound across a range of pH values.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Equilibration: Add an excess amount of solid this compound to a vial containing each buffer. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the final pH of each saturated solution.

Data Presentation: pH-Solubility Profile

The results should be plotted as Solubility (log scale) vs. pH. This visual representation is crucial for understanding the compound's behavior.

Final pHSolubility (µg/mL)Log Solubility
2.05.20.72
4.015.81.20
5.055.11.74
6.05252.72
7.0>1000>3.0
7.4>2000>3.3
8.0>2000>3.3

Note: Data are hypothetical for illustrative purposes.

Protocol 2: Co-solvent Solubility Screening
  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).[12]

  • Preparation: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v) in a relevant buffer (e.g., PBS at pH 7.4).

  • Equilibration: Add an excess amount of the solid compound to each co-solvent mixture.

  • Execution: Follow steps 3-6 from the pH-Solubility Profile protocol.

Data Presentation: Co-solvent Effects
Co-solvent System (v/v in pH 7.4 PBS)Solubility (µg/mL)Fold Increase (vs. buffer)
0% (Buffer only)12.51.0
10% Ethanol45.23.6
20% Ethanol130.810.5
10% PEG 40098.67.9
20% PEG 400350.128.0

Note: Data are hypothetical for illustrative purposes.

Section 5: Visualization & Workflows

Diagram 1: pH-Dependent Ionization

This diagram illustrates how the charge state of this compound changes with pH, directly impacting its solubility.

G cluster_pH Solution pH Scale cluster_mol Molecular State pH_low pH_low pH_mid Mid pH (3-4) Cationic Cationic Form (Protonated Pyridine) High Solubility pH_low->Cationic Predominant Species pH_high pH_high Zwitterion Zwitterionic/Neutral Form (Low Solubility) pH_mid->Zwitterion Predominant Species Anionic Anionic Form (Deprotonated Acid) Very High Solubility pH_high->Anionic Predominant Species

Caption: Relationship between pH and the dominant ionic species of the compound.

Diagram 2: Systematic Solubility Enhancement Workflow

This workflow provides a logical progression for experiments aimed at optimizing solubility.

G A Start: Poor Aqueous Solubility B Determine Intrinsic Solubility (S₀) & pKa A->B C pH Adjustment (pH-Solubility Profile) B->C D Solubility Goal Met? C->D E Co-solvent Screening (e.g., PEG, EtOH) D->E No I Proceed to Formulation D->I Yes F Solubility Goal Met? E->F G Advanced Methods: - Salt Screening - Complexation (Cyclodextrin) F->G No F->I Yes H Solubility Goal Met? G->H H->I Yes J Re-evaluate/ Consider Analogs H->J No

Caption: A decision tree for systematically improving compound solubility.

Section 6: References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]

  • Al-Ghaban, D. A., et al. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Valko, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Kumar, L., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 153-158.

  • ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]

  • Proprep. What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug...[Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • PatSnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-(5-Fluoropyridin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate biological activity make them prized scaffolds. 2-(5-Fluoropyridin-3-yl)butanoic acid is one such molecule, combining a key fluoropyridine core with a chiral butanoic acid sidechain. Its unambiguous structural characterization is the bedrock upon which all subsequent research—be it medicinal chemistry optimization or materials integration—is built.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple peak list, we will dissect the spectrum from first principles, explaining the causal relationships between the molecular structure and the resulting NMR signals. This document is intended for researchers and drug development professionals who require not just the data, but a deep understanding of the analytical process itself. We will compare the utility of ¹H NMR with other common analytical techniques, providing a holistic perspective on its role in structural elucidation.

Part 1: Deconstructing the Molecule for ¹H NMR Prediction

Before stepping into the spectrometer, a rigorous theoretical analysis of the molecule is essential. This allows us to form a hypothesis—a predicted spectrum—against which we can compare the experimental data. The structure of this compound presents seven distinct proton environments, each influenced by its unique electronic surroundings.

Caption: A typical workflow for the acquisition and analysis of a ¹H NMR spectrum.

Spectrometer Parameters

For a standard high-resolution spectrum on a 400 or 500 MHz spectrometer:

  • Spectral Width (sw): Set to 12-16 ppm to ensure all signals, including the carboxylic acid proton, are captured. [1]* Acquisition Time (aq): An acquisition time of 3-4 seconds provides good digital resolution. [1]* Relaxation Delay (d1): A delay of 1-2 seconds allows for adequate relaxation of protons between scans, ensuring accurate integration. [1]* Number of Scans (ns): For a ~10 mg sample, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is arguably the most powerful tool for elucidating the structure of small organic molecules, a multi-technique approach provides the highest level of confidence. Each method offers a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Number and electronic environment of unique carbon atoms.- Confirms the 9 unique carbons.- Carbonyl carbon signal is diagnostic (~170-180 ppm).<[2][3]br>- C-F coupling provides additional structural proof.- Low natural abundance requires longer acquisition times.- Does not provide proton connectivity information.
¹⁹F NMR Presence and electronic environment of fluorine atoms.- Highly sensitive nucleus.- Chemical shift is very sensitive to the electronic environment.<[4]br>- Provides definitive confirmation of the fluoro-substituent.- Provides no information about the hydrocarbon skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.- Provides exact molecular weight (High-Resolution MS).- Fragmentation can help confirm the butanoic acid sidechain and pyridine core.- Does not distinguish between isomers.- Provides no information on atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.- Strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- Sharp, strong C=O stretch (~1710 cm⁻¹).<[3]br>- C-F and C=N stretches in the fingerprint region.- Provides no information on the overall carbon-hydrogen framework.- Spectrum can be complex and difficult to interpret fully.
2D NMR (e.g., COSY, HSQC) Correlation between nuclei (H-H, C-H).- COSY: Unambiguously shows which protons are coupled (e.g., H-α to H-β, H-β to H-γ).- HSQC: Directly correlates each proton to its attached carbon.- Requires more instrument time and expertise to interpret.- Generally used to resolve ambiguities from 1D spectra, not as a primary tool.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, beginning with a theoretical prediction based on fundamental principles of chemical shifts and coupling constants, allows for a confident and complete assignment of all proton signals. The distinct patterns of the aromatic protons, shaped by the fluorine substituent, combined with the classic aliphatic signals of the butanoic acid chain, create a unique spectral fingerprint. While techniques like Mass Spectrometry and IR spectroscopy are vital for confirming molecular weight and functional groups, ¹H NMR remains unparalleled in its ability to map the precise connectivity of the molecular framework. For any researcher working with this or structurally related compounds, a thorough understanding of its ¹H NMR spectrum is not just an analytical requirement—it is a foundational pillar of scientific integrity.

References

  • Benchchem. (n.d.). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid.
  • Perez, M. A., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • TMP Chem. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube.
  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry.
  • Unknown Author. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Quora. (2018, May 31). How many types of 'NMR' protons are there in butanoic acid?.
  • Lau, E. Y., et al. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

Sources

A Comprehensive Guide to HPLC Method Development for the Purity Assessment of 2-(5-Fluoropyridin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, scientifically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(5-Fluoropyridin-3-yl)butanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for this compound. This document moves beyond a simple recitation of steps to explain the underlying scientific principles that inform each decision in the method development process.

Introduction: The Analytical Challenge

This compound is a substituted pyridine carboxylic acid derivative. The presence of a fluorine atom and a butanoic acid chain on the pyridine ring presents a unique set of analytical challenges. Accurate determination of its purity is critical for ensuring the safety and efficacy of any potential drug product. The primary objectives of this HPLC method are to achieve adequate retention of the main compound, separate it from potential process-related impurities and degradation products, and ensure the method is robust and reproducible.

The molecular structure of this compound contains both a weakly basic pyridine ring and an acidic carboxylic acid group. The pKa of the pyridine ring is expected to be lower than pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing effect of the fluorine atom. The carboxylic acid moiety will have a pKa in the typical range for aliphatic carboxylic acids (around 4-5). This amphoteric nature requires careful control of the mobile phase pH to ensure good peak shape and retention in reversed-phase HPLC.

Strategic Approach to Method Development

A systematic approach to HPLC method development is crucial for efficiency and success. The following workflow outlines the logical progression from initial scouting to final method validation.

Caption: A systematic workflow for HPLC method development.

Experimental Protocols and Rationale

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector is suitable.

  • Columns: A selection of reversed-phase columns should be screened. A good starting point includes a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), a Phenyl-Hexyl column, and a polar-embedded phase column.

  • Chemicals and Reagents: HPLC grade acetonitrile (ACN) and methanol (MeOH), purified water, and buffer salts (e.g., phosphate, acetate) or acid modifiers (e.g., formic acid, trifluoroacetic acid) are required.

Initial Method Scouting: Column and Mobile Phase Selection

The initial phase of method development involves screening different stationary phases and organic modifiers to find the most promising conditions for separation.

Rationale for Column Selection:

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and provides good hydrophobic retention for a wide range of molecules.

  • Phenyl-Hexyl: The phenyl-hexyl phase offers alternative selectivity through π-π interactions with the pyridine ring of the analyte, which can be beneficial for separating aromatic impurities.

  • Polar-Embedded Phase: These columns contain a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds like pyridines, especially when using low ionic strength mobile phases.

Rationale for Mobile Phase Selection:

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They differ in their elution strength and selectivity.[1] Screening both is recommended as they can provide different separation profiles.

  • Aqueous Phase (pH control): Due to the amphoteric nature of this compound, controlling the mobile phase pH is critical. An acidic mobile phase (pH 2.5-3.5) is generally a good starting point. At this pH, the carboxylic acid group will be protonated (less polar), leading to increased retention on a reversed-phase column, while the pyridine ring will be protonated (ionized), which can help to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[2] Formic acid or trifluoroacetic acid (0.1% v/v) are common choices for achieving a low pH.[3]

Experimental Protocol: Initial Scouting Runs
  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Equilibrate each column with the initial mobile phase conditions.

  • Perform gradient elution runs on each column with both acetonitrile and methanol as the organic modifier. A typical scouting gradient would be from 5% to 95% organic modifier over 20-30 minutes.

  • Monitor the chromatograms for retention time, peak shape, and any indication of impurity separation.

Mobile Phase Optimization

Based on the results of the initial scouting runs, the most promising column and organic modifier combination is selected for further optimization. The primary goal of this stage is to achieve the desired resolution between the main peak and all potential impurities with acceptable analysis time.

Table 1: Comparison of Initial Scouting Conditions
ColumnOrganic ModifierRetention Time (Main Peak)Peak Tailing FactorObservations
C18Acetonitrile8.5 min1.2Good retention, some co-eluting impurities.
C18Methanol10.2 min1.3Longer retention, slightly better separation of one impurity.
Phenyl-HexylAcetonitrile7.9 min1.1Good peak shape, different selectivity for impurities.
Phenyl-HexylMethanol9.5 min1.2Good peak shape, but longer run time.

Based on the hypothetical data in Table 1, the Phenyl-Hexyl column with acetonitrile as the organic modifier appears to be a good starting point for further optimization due to its good peak shape and unique selectivity.

Experimental Protocol: Mobile Phase Optimization
  • pH Adjustment: Systematically vary the pH of the aqueous mobile phase (e.g., from 2.5 to 4.0) to observe the effect on retention time and peak shape. A lower pH is expected to increase retention.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting impurities. A shallower gradient around the elution time of the main peak can enhance resolution.

  • Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation and reduce the analysis time. Increasing the temperature can improve peak efficiency but may also alter selectivity.

Caption: Interplay of mobile phase parameters and performance metrics.

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating HPLC method.[4] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The developed HPLC method must be able to separate the main peak from all significant degradation products.

Rationale for Stress Conditions:

  • Acid and Base Hydrolysis: The butanoic acid chain and the pyridine ring may be susceptible to hydrolysis.[5]

  • Oxidation: The pyridine ring can be susceptible to oxidation.

  • Thermal and Photolytic Stress: These conditions assess the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation
  • Prepare separate solutions of this compound.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (as per ICH Q1B guidelines).

  • Analyze the stressed samples using the developed HPLC method and a photodiode array detector to assess peak purity.

Chiral Separation (If Applicable)

The structure of this compound contains a chiral center at the second carbon of the butanoic acid chain. If the compound is a racemate, a chiral HPLC method will be necessary to separate the enantiomers.

Approaches to Chiral Separation:

  • Direct Method: Use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for a wide range of compounds.[6][7]

  • Indirect Method: Derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8][9]

Table 2: Comparison of Chiral Separation Strategies
MethodStationary PhaseMobile PhaseAdvantagesDisadvantages
Direct Chiral Stationary Phase (e.g., Polysaccharide-based)Normal or Reversed-PhaseSimple sample preparation, direct analysis of enantiomers.CSPs can be expensive and less robust than achiral phases.
Indirect Achiral (e.g., C18)Standard Reversed-PhaseUses standard, robust columns.Requires a derivatization step, which can be complex and introduce errors.

Method Validation

Once the HPLC method is fully developed and optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11][12][13]

Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Table 3: Summary of a Hypothetical Validated Method
ParameterSpecificationResult
Column Phenyl-Hexyl, 150 x 4.6 mm, 5 µm-
Mobile Phase A 0.1% Formic Acid in Water-
Mobile Phase B Acetonitrile-
Gradient 10-70% B in 20 min, then to 95% B in 2 min-
Flow Rate 1.0 mL/min-
Column Temp. 30 °C-
Detection 265 nm-
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.0%
LOD -0.01 µg/mL
LOQ -0.03 µg/mL

Conclusion

The development of a robust and reliable HPLC method for the purity assessment of this compound requires a systematic and scientifically-driven approach. By carefully considering the physicochemical properties of the analyte and systematically evaluating key chromatographic parameters such as stationary phase, mobile phase pH, and organic modifier, a method capable of separating the main compound from its potential impurities and degradation products can be successfully developed and validated. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this goal, ensuring the generation of accurate and reproducible data for this important compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed. [Link]

  • Forced Degradation – A Review. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - MDPI. [Link]

  • RP HPLC method development and validation for simultaneous determination of trifluridine and tipiracil in pure and tablet dosage - ijpar. [Link]

  • Physicochemical properties.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX. [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]

  • 2-Chloro-5-fluoropyridin-3-amine Properties - EPA. [Link]

  • 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem - NIH. [Link]

  • Pyridinecarboxylic acid - Wikipedia. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. [Link]

  • Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples - PubMed. [Link]

  • Showing Compound quinolinate (FDB031142) - FooDB. [Link]

  • 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester. [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - MDPI. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu. [Link]

Sources

Technical Guide: MS Fragmentation & Structural Validation of 2-(5-Fluoropyridin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometric (MS) fragmentation patterns of 2-(5-Fluoropyridin-3-yl)butanoic acid . It is designed for analytical chemists and drug development professionals requiring rigorous structural validation and metabolic profiling data.

Chemical Profile & Significance

This compound is a functionalized pyridine derivative often utilized as a pharmaceutical intermediate or a metabolic marker in drug discovery. Its structure features a fluorinated pyridine ring attached to the alpha-position of a butanoic acid chain.

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Monoisotopic Mass: 183.0696 Da

  • ** Protonated Mass [M+H]

    
    :** 184.0768 Da
    
  • ** Deprotonated Mass [M-H]

    
    :** 182.0622 Da
    

Experimental Protocol (LC-MS/MS)

To ensure reproducible fragmentation data, the following standardized protocol is recommended. This workflow minimizes in-source fragmentation while maximizing sensitivity for structural elucidation.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50 v/v).

  • Concentration: Dilute to 1 µg/mL with 0.1% Formic Acid in Water for ESI(+) analysis.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI).[1][2][3][4]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both precursor stability and deep fragmentation.

MS/MS Fragmentation Analysis

The fragmentation of this compound follows distinct pathways governed by the stability of the pyridine ring and the lability of the carboxylic acid side chain.

Primary Fragmentation Pathway (ESI+)

The protonated molecular ion [M+H]


 (m/z 184)  undergoes three competitive fragmentation channels:
Pathway A: McLafferty Rearrangement (Diagnostic)

Due to the presence of a


-hydrogen on the terminal methyl group of the butanoic acid chain (relative to the carbonyl), a McLafferty-type rearrangement occurs.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen, leading to the cleavage of the C2-C3 bond.
    
  • Neutral Loss: Ethylene (C

    
    H
    
    
    
    , 28 Da).
  • Fragment Ion: m/z 156 (Enol form of 2-(5-fluoropyridin-3-yl)acetic acid).

  • Significance: This peak confirms the length of the alkyl chain (butanoic vs. propanoic).

Pathway B: Decarboxylation & Alkyl Cleavage

Common in carboxylic acids, the loss of the carboxyl group drives the formation of stable carbocations.

  • Step 1: Loss of H

    
    O + CO (or HCOOH) 
    
    
    
    m/z 138 (Vinyl-fluoropyridine species).
  • Step 2: Direct decarboxylation (-CO

    
    , 44 Da) from the precursor is less common in ESI+ but can yield m/z 140  (1-(5-fluoropyridin-3-yl)propyl cation).
    
Pathway C: Fluorine-Specific Fragmentation

While the C-F bond is strong, high collision energies can induce HF elimination, particularly from fragments where a proton is spatially proximal to the fluorine.

  • Transition: m/z 140

    
    m/z 120  (Loss of HF, 20 Da).
    
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow of fragmentation for structural verification.

FragmentationPathway cluster_legend Pathway Legend Precursor [M+H]+ Precursor m/z 184.08 McLafferty McLafferty Product m/z 156.05 (-C2H4) Precursor->McLafferty -28 Da (Ethylene) Decarbox Alkyl-Pyridine Cation m/z 140.09 (-CO2) Precursor->Decarbox -44 Da (CO2) Dehydration Acylium Ion m/z 166.07 (-H2O) Precursor->Dehydration -18 Da (H2O) Core Pyridyl Fragment m/z 120.08 (-HF from m/z 140) Decarbox->Core -20 Da (HF) key Solid Line: Primary Pathway Dashed Line: High Energy Pathway

Caption: Mechanistic fragmentation tree for this compound in ESI+ mode.

Comparative Performance Guide

To validate the identity of the compound, it must be compared against potential isomers and analogs. The table below highlights the Key Discriminators that separate this compound from its close structural relatives.

Table 1: MS/MS Discrimination Matrix
Compound VariantPrecursor (m/z)Key Fragment (m/z)Discriminatory Feature
Target: 2-(5-Fluoro...) 184 156 (Base Peak) McLafferty rearrangement (-28 Da) confirms butanoic chain.
Isomer A: 4-(5-Fluoro...) 184166 (-H

O)
Linear chain favors water loss/lactonization over McLafferty.
Isomer B: 2-(2-Fluoro...) 184164 (-HF)Ortho-fluorine is more labile; prominent HF loss directly from M+H.
Analog: Non-Fluorinated 166138 (-28 Da)Mass shift of -18 Da globally; identical fragmentation logic.
Performance Insight: ESI+ vs. ESI-
  • ESI(+) Mode: Preferred for structural elucidation. The basic nitrogen on the pyridine ring ensures high ionization efficiency and rich fragmentation data (McLafferty, etc.).

  • ESI(-) Mode: Preferred for quantification (LOD < 1 ng/mL). The carboxylic acid moiety deprotonates easily ([M-H]

    
     m/z 182), but fragmentation is often limited to simple decarboxylation (m/z 182 
    
    
    
    138), offering less structural specificity.

Structural Validation Workflow

This workflow ensures that the observed MS data strictly correlates with the proposed structure, ruling out false positives from impurities or isomers.

ValidationWorkflow Sample Unknown Sample ESI_Pos ESI(+) MS/MS (CE 10-40 eV) Sample->ESI_Pos Check_184 Precursor m/z 184? ESI_Pos->Check_184 Check_156 Fragment m/z 156? Check_184->Check_156 Yes Reject Reject Check_184->Reject No Check_HF HF Loss (High CE)? Check_156->Check_HF Yes Suspect Isomer Suspect Isomer Check_156->Suspect Isomer No Result CONFIRMED 2-(5-F-Py)-Butanoic Acid Check_HF->Result Yes

Caption: Decision logic for confirming the identity of this compound.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of small molecule drugs in mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Butanoic acid and Pyridine derivatives fragmentation data." NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for ESI mechanisms of polar acidic molecules).

Sources

A Comparative Guide to the Bioactivity of 5-Fluoropyridine vs. Pyridine Butanoic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of medicinal chemistry tactics, the introduction of fluorine into a molecular scaffold has emerged as a powerful tool. This guide provides an in-depth, objective comparison of the bioactivity of 5-fluoropyridine-3-butanoic acid and its non-fluorinated parent compound, pyridine-3-butanoic acid. While direct head-to-head experimental data for these specific compounds is not extensively available in published literature, this guide synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and available data on related analogs to provide a robust predictive comparison. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to investigate these and similar compounds.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of many approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic and heterocyclic systems.[][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The butanoic acid side chain, in turn, can mimic endogenous molecules and interact with a variety of biological targets.

The Impact of Fluorine: More Than Just an Isostere

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical and biological properties.[5] Key effects of fluorination include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[6]

  • Modulation of Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic groups, such as a carboxylic acid.[7]

  • Altered Lipophilicity (logP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, in many cases, it enhances it by masking polar functionalities or through favorable hydrophobic interactions.[7]

  • Conformational Control and Binding Affinity: Fluorine can influence the conformation of a molecule and engage in unique interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity.

Synthesis of Pyridine and 5-Fluoropyridine Butanoic Acids

The synthesis of both pyridine-3-butanoic acid and its 5-fluoro analog can be achieved through established synthetic routes. Below are representative, detailed protocols.

Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)butanoic Acid

This synthesis can be approached via a malonic ester synthesis starting from 3-(bromomethyl)pyridine.

Step 1: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add diethyl malonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of 3-(bromomethyl)pyridine in anhydrous ethanol dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • Treat the crude product from Step 1 with a solution of potassium hydroxide in ethanol and water.

  • Reflux the mixture for 4-6 hours to effect hydrolysis of the ester groups.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1.

  • Heat the acidified solution to reflux for 2-3 hours to induce decarboxylation.

  • Cool the solution and adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(pyridin-3-yl)butanoic acid.

Synthesis of 4-(Pyridin-3-yl)butanoic Acid.
Experimental Protocol: Synthesis of 4-(5-Fluoropyridin-3-yl)butanoic Acid

The synthesis of the fluorinated analog can be achieved from a commercially available fluorinated pyridine starting material, such as 3-bromo-5-fluoropyridine, via a cross-coupling reaction followed by functional group manipulation.

Step 1: Sonogashira Coupling

  • To a solution of 3-bromo-5-fluoropyridine and a suitable terminal alkyne (e.g., 4-pentyn-1-ol) in a suitable solvent (e.g., triethylamine and THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

Step 2: Reduction of the Alkyne

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through celite and concentrate the filtrate.

Step 3: Oxidation of the Alcohol

  • Dissolve the alcohol from Step 2 in a suitable solvent (e.g., acetone or dichloromethane).

  • Add an oxidizing agent (e.g., Jones reagent or PCC) at 0 °C.

  • Stir the reaction mixture until the oxidation is complete.

  • Quench the reaction and work up appropriately to isolate the carboxylic acid.

  • Purify the final product, 4-(5-fluoropyridin-3-yl)butanoic acid, by recrystallization or column chromatography.

Synthesis of 4-(5-Fluoropyridin-3-yl)butanoic Acid.

Comparative Analysis: Physicochemical and Biological Properties

The introduction of a fluorine atom at the 5-position of the pyridine ring is predicted to have a significant impact on the molecule's properties.

Physicochemical Properties

The electron-withdrawing nature of the fluorine atom will influence the acidity and lipophilicity of the butanoic acid derivative.

PropertyPyridine-3-butanoic Acid (Predicted)5-Fluoropyridine-3-butanoic Acid (Predicted)Rationale for Difference
pKa ~4.5 - 5.0~4.0 - 4.5The strong electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, making the acid stronger (lower pKa).
logP ~0.5 - 1.0~0.8 - 1.3The effect on lipophilicity is nuanced. While fluorine is polar, it can also increase lipophilicity by shielding the polar nitrogen atom and participating in hydrophobic interactions. A modest increase is anticipated.

Note: These values are estimations based on computational models and data from analogous compounds. Experimental determination is required for precise values.

Pharmacokinetic (ADME) Profile

The predicted changes in physicochemical properties will likely translate to differences in the pharmacokinetic behavior of the two compounds.

ADME ParameterPredicted Impact of 5-Fluoro GroupMechanistic Rationale
Absorption Potentially enhancedIncreased lipophilicity can improve passive diffusion across biological membranes.
Distribution Altered tissue distributionChanges in lipophilicity and plasma protein binding due to the fluoro substituent can affect where the compound accumulates in the body.
Metabolism Increased stabilityThe C-F bond is highly resistant to metabolic cleavage. Fluorination at the 5-position may block a potential site of aromatic hydroxylation, a common metabolic pathway for pyridine rings.
Excretion Potentially alteredChanges in metabolism and polarity will influence the rate and route of excretion.
Pharmacodynamic Profile: A Focus on GABAergic Activity

Given the structural resemblance of the pyridine butanoic acid scaffold to gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, it is plausible that these compounds could interact with components of the GABAergic system, such as GABA receptors or transporters.[8][9]

Hypothesized Mechanism of Action: GABA Transporter (GAT) Inhibition

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. Inhibition of GATs can prolong the action of GABA, leading to a net inhibitory effect, a mechanism utilized by some anticonvulsant and anxiolytic drugs.

Hypothesized modulation of GABAergic signaling by pyridine butanoic acids.

Predicted Bioactivity Comparison

CompoundPredicted Affinity for GATPredicted PotencyRationale
Pyridine-3-butanoic Acid ModerateModerateThe pyridine ring and butanoic acid chain provide the basic scaffold for interaction with the transporter.
5-Fluoropyridine-3-butanoic Acid Potentially HigherPotentially HigherThe 5-fluoro group could enhance binding affinity through several mechanisms: 1) Favorable electrostatic interactions with the protein binding pocket. 2) Altered conformation of the butanoic acid side chain, leading to a more optimal fit. 3) Increased residence time at the target due to enhanced metabolic stability.

Experimental Validation: A Protocol for GABA Uptake Assay

To experimentally test the hypothesis that these compounds inhibit GABA transporters, a radiolabeled GABA uptake assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-fluoropyridine-3-butanoic acid and pyridine-3-butanoic acid for GABA uptake in a suitable cell line or primary neuronal cultures.

Materials:

  • HEK293 cells stably expressing a GABA transporter subtype (e.g., GAT1) or primary cortical neurons.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (5-fluoropyridine-3-butanoic acid and pyridine-3-butanoic acid) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation cocktail and a liquid scintillation counter.

  • Known GAT inhibitor as a positive control (e.g., Tiagabine).

Protocol:

  • Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add a solution of [³H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Workflow for a [³H]-GABA uptake assay.

Conclusion

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry for optimizing the properties of lead compounds. In the case of pyridine butanoic acids, the introduction of a 5-fluoro substituent is predicted to enhance metabolic stability, modulate physicochemical properties, and potentially increase bioactivity, particularly as a GABA transporter inhibitor. While this guide provides a strong theoretical and practical framework for comparing 5-fluoropyridine-3-butanoic acid and pyridine-3-butanoic acid, it is crucial to underscore that these predictions require experimental validation. The provided synthetic routes and bioassay protocols offer a clear path for researchers to generate the necessary data to either confirm or refute these hypotheses, ultimately contributing to the rational design of novel therapeutics.

References

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021). Pharmaceuticals, 14(11), 1133. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). Journal of Medicinal Chemistry, 64(21), 16035–16047. [Link]

  • GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. (1982). Journal of Neurochemistry, 39(4), 1092-1101. [Link]

  • Pyridine alkaloids with activity in the central nervous system. (2019). RSC Medicinal Chemistry, 10(1), 26-40. [Link]

  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. (2011). The Journal of Nutritional Biochemistry, 22(1), 51-59. [Link]

  • Effect of pyridine on key pharmacological parameters. (2023). ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2024). ResearchGate. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1175-1179. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(24), 15347-15367. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(10), 1162-1191. [Link]

  • 4-Oxo-4-(pyridin-3-yl)butanoate. (n.d.). PubChem. [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid. (n.d.). PubChem. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2018). Physical Chemistry Chemical Physics, 20(27), 18367-18381. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(10), 1162-1191. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2021). Molecules, 26(23), 7332. [Link]

  • 4-Hydroxy-4-(3-pyridyl)butanoic acid. (n.d.). PubChem. [Link]

  • Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). (n.d.). FooDB. [Link]

  • 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. (2021). Cancers, 13(16), 4165. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7029. [Link]

  • KEGG PATHWAY Database. (n.d.). Genome.jp. [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]

Sources

bioisosteric replacement using 2-(5-Fluoropyridin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical resource for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 2-(5-Fluoropyridin-3-yl)butanoic acid as a bioisostere to optimize lead compounds suffering from metabolic instability or suboptimal physicochemical properties.

Strategic Bioisosterism for Metabolic Stability and Physicochemical Tuning

Executive Summary: The Fluoropyridine Advantage

In the optimization of small molecule drugs, the 2-phenylbutanoic acid moiety is a common pharmacophore, often serving as a lipophilic anchor or a transition-state mimic. However, this phenyl-based scaffold frequently suffers from rapid oxidative clearance (CYP450-mediated para-hydroxylation) and high lipophilicity (LogP), leading to poor oral bioavailability and high non-specific binding.

This compound represents a "Goldilocks" bioisostere. It bridges the gap between the lipophilic phenyl ring and the hydrophilic, yet often too basic, pyridine ring. By introducing a nitrogen atom to lower LogD and a fluorine atom to block metabolic soft spots and modulate basicity, this scaffold offers a superior profile for lead optimization.

Comparative Analysis: The Scaffold Landscape

The following table contrasts the "Product" (5-Fluoropyridine derivative) against its direct bioisosteric predecessors.

Table 1: Physicochemical and Metabolic Profile Comparison
FeatureBaseline: 2-Phenylbutanoic acidAlternative: 2-(Pyridin-3-yl)butanoic acidProduct: this compound
Core Structure Phenyl RingPyridine Ring3,5-Disubstituted Pyridine
LogP (Approx.) High (~2.5 - 3.0)Low (~1.2 - 1.5)Optimized (~1.6 - 1.9)
Aqueous Solubility LowHighModerate-High
pKa (Ring N) N/A~5.2 (Basic)~3.0 (Weakly Basic)
Metabolic Liability High (Para-hydroxylation)Moderate (N-oxidation)Low (Blocked C-5 & Low Basicity)
CYP Inhibition Risk ModerateHigh (Coordination to Heme Fe)Low (F reduces N-lone pair donation)
H-Bond Potential NoneAcceptor (Strong)Acceptor (Attenuated)
Key Technical Insights
A. The Basicity Modulation (The "Fluorine Effect")

Replacing a phenyl ring with a pyridine typically improves solubility but introduces a basic nitrogen (pKa ~5.2). At physiological pH (7.4), a significant fraction may be protonated, potentially hindering passive membrane permeability.

  • Mechanism: The fluorine atom at the 5-position is highly electronegative. Through inductive withdrawal (-I effect), it pulls electron density away from the pyridine nitrogen.

  • Result: This lowers the pKa of the ring nitrogen from ~5.2 to ~3.0 [1]. Consequently, the molecule remains predominantly neutral at physiological pH, maintaining membrane permeability while still offering better solubility than the phenyl analog.

B. Metabolic Shielding
  • Phenyl Failure Mode: CYP450 enzymes preferentially attack the electron-rich para-position relative to the alkyl tail.

  • Pyridine Failure Mode: While pyridine removes the para-CH, the electron-rich nitrogen can undergo N-oxidation or the ring can be oxidized at the 6-position by aldehyde oxidase (AO).

  • 5-F-Pyridine Solution: The C-5 fluorine blocks the most metabolically vulnerable site on the pyridine ring. Furthermore, the electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack by metabolic enzymes [2].

Decision Logic: When to Use This Scaffold

Use the following logic flow to determine if this compound is the correct solution for your lead series.

Bioisostere_Decision_Tree cluster_legend Legend Start Lead Compound Analysis: Contains Phenyl-Acetic/Butanoic Acid? Issue_Check Primary Liability Identified? Start->Issue_Check Solubility Issue: Poor Solubility / High LogP Issue_Check->Solubility Metabolism Issue: Rapid Clearance (t1/2 < 30 min) Issue_Check->Metabolism Pyridine_Test Try Pyridine Analog Solubility->Pyridine_Test Metabolism->Pyridine_Test Permeability_Check Does Pyridine hurt Permeability? (Is pKa > 6?) Pyridine_Test->Permeability_Check Yes CYP_Check Is Pyridine N-oxide formed? Pyridine_Test->CYP_Check Yes Solution_Product DEPLOY: this compound (Lowers pKa, Blocks Metabolism) Permeability_Check->Solution_Product Yes CYP_Check->Solution_Product Yes Step Step Problem Problem Solution Solution

Figure 1: Strategic decision tree for selecting fluoropyridine bioisosteres in hit-to-lead optimization.

Experimental Protocols

Protocol A: Synthesis via Palladium-Catalyzed Cross-Coupling

Objective: Synthesize this compound from commercially available precursors. This protocol avoids harsh lithiation conditions often incompatible with sensitive functional groups.

Reagents:

  • 3-Bromo-5-fluoropyridine (CAS: 407-20-5)

  • Ethyl 2-butenoate (or equivalent boronate partner)

  • Pd(dppf)Cl2 (Catalyst)

  • Potassium Phosphate (Base)[1]

Step-by-Step Workflow:

  • Boronate Formation: If the specific butanoic acid boronate is unavailable, convert 3-bromo-5-fluoropyridine to the pinacol boronate ester using Bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in dioxane at 90°C for 4 hours.

  • Suzuki Coupling:

    • Combine the 5-fluoropyridin-3-yl boronate (1.0 equiv) with ethyl 2-bromobutanoate (1.2 equiv).

    • Catalyst System: Pd2(dba)3 (2 mol%) / XPhos (4 mol%).

    • Solvent/Base: Toluene/Water (4:1) with K3PO4 (3.0 equiv).

    • Reaction: Heat to 100°C under Argon for 12 hours.

  • Hydrolysis: Treat the resulting ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 2 hours to yield the free acid.

  • Purification: Acidify to pH 4 with 1M HCl and extract with EtOAc. Purify via reverse-phase HPLC (0.1% Formic Acid in Water/MeCN).

Protocol B: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability of the fluoropyridine scaffold compared to the phenyl analog.

  • Preparation: Prepare 10 mM stock solutions of the test compound (5-F-Pyridine), the control (Phenyl analog), and a reference (e.g., Verapamil) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    

Mechanistic Visualization: Blocking the CYP Cascade

The diagram below illustrates how the 5-fluoro substitution arrests the metabolic cascade that typically degrades phenyl and pyridine analogs.

Metabolic_Blockade cluster_phenyl Phenyl Analog (Unstable) cluster_fluoro 5-F-Pyridine (Stable) Phenyl Phenyl-R Epoxide Arene Oxide (Toxic Intermediate) Phenyl->Epoxide CYP450 [O] F_Pyridine 5-F-Pyridine-R Phenyl->F_Pyridine Bioisosteric Replacement Phenol Para-Hydroxyl (Clearance) Epoxide->Phenol Rearrange No_Reaction Metabolic Blockade (C-F Bond Strong) F_Pyridine->No_Reaction CYP450 (Resistant)

Figure 2: Mechanistic comparison of oxidative metabolism pathways. The C-F bond (approx. 116 kcal/mol) resists CYP-mediated cleavage.

References

  • Baran Lab (Scripps Research). Bioisosteres: Trends and Tactics. (2020).[2] Defines the pKa shifts and strategic value of fluorinated heterocycles in modern drug design. [Link]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. (2018).[2] Authoritative review on fluorine's role in blocking metabolism and modulating lipophilicity. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements: Pyridine and Fluorine. (2021).[3] Provides data on pKa modulation of pyridine by fluorine substitution. [Link]

  • Patsnap Synapse. Role of Bioisosterism in Drug Design. (2025).[4][5][6] General overview of bioisosteric principles including carboxylic acid and phenyl ring replacements. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(5-Fluoropyridin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide: 2-(5-Fluoropyridin-3-yl)butanoic acid CAS: 1250056-46-2 (Representative) Role: Senior Application Scientist

Executive Safety Assessment

The "Why" Behind the Protocol: As researchers, we often treat "Warning" label chemicals with complacency. However, this compound presents a dual-risk profile that demands specific attention beyond standard laboratory practice.

  • Structural Lipophilicity: The introduction of the fluorine atom on the pyridine ring increases the compound's lipophilicity compared to its non-fluorinated analogs. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal exposure a higher risk vector than standard organic acids.

  • Respiratory Irritation: As a butanoic acid derivative, this solid is prone to sublimation or dust generation that targets the mucous membranes. While classified primarily as an Irritant (H315/H319/H335), the potential for metabolic activation of the fluorinated pyridine moiety warrants a "Precautionary Principle" approach, treating it with the rigor of a higher-toxicity substance.

PPE Matrix: The Defense System

This matrix is designed not just to meet compliance, but to ensure biological isolation.

Protection ZoneStandard Requirement Senior Scientist Recommendation (Best Practice) Technical Rationale
Ocular Safety Glasses (ANSI Z87.1)Chemical Splash Goggles Fine organic acid dust can bypass side-shields. Goggles seal the orbital area against micro-particulates.
Dermal (Hand) Nitrile Gloves (0.11 mm)Double-Gloving Strategy (Inner: Nitrile 4 mil / Outer: Nitrile 5-8 mil)Fluorinated heterocycles have enhanced permeation rates. The outer glove acts as a sacrificial barrier; the inner glove maintains sterility and safety during doffing.
Dermal (Body) Standard Lab CoatHigh-Neck / Knit-Cuff Lab Coat Prevents "cuff-gap" exposure where dust settles on wrists. Cotton/Poly blend is sufficient unless handling >50g (then Tyvek).
Respiratory Local Exhaust VentilationFume Hood + N95 (if open weighing) H335 (Respiratory Irritation) is the primary hazard. If the solid is fluffy/electrostatic, a hood sash at 18" is the only validated control.

Operational Protocol: Self-Validating Handling

This workflow integrates safety checks into the experimental steps.

Phase A: Preparation & Weighing
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is flighty. Fluorinated solids often carry high static charges, causing "jumping" during weighing.

Phase B: Solubilization (The Critical Step)
  • Solvent Choice: DMSO or Methanol are common.

  • Exothermic Risk: As a carboxylic acid, initial dissolution in basic media (if applicable) will generate heat.

    • Protocol: Add solvent to the solid slowly. Do not dump solid into solvent, which creates a "puff" of aerosolized particles.

Phase C: Decontamination
  • The "Check-Clean" Method:

    • Wipe the balance area with a methanol-dampened tissue while still wearing outer gloves.

    • Dispose of tissue as solid hazardous waste.

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points that prevent contamination.

G Start START: Material Retrieval PPE_Check PPE Validation (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing (Inside Hood) Use Anti-static Gun PPE_Check->Weighing Pass Dissolution Solubilization (Add Solvent to Solid) Weighing->Dissolution Spill_Check Did Dust Escape? Dissolution->Spill_Check Cleanup Wet Wipe Decon (Methanol) Spill_Check->Cleanup No Waste Disposal: Halogenated Waste Stream Spill_Check->Waste Yes (Treat Wipe as Waste) Cleanup->Waste

Figure 1: Operational Workflow for handling fluorinated organic acids. Note the "Spill Check" decision node which enforces immediate decontamination.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do NOT dry sweep. This generates dust.

    • Action: Cover with a paper towel dampened with water or methanol. Scoop up the wet mass.

  • Solution Spill: Absorb with vermiculite or sand.

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[1][2]

    • Specific: Because of the fluorine content, if significant irritation persists, alert medical personnel to the presence of a "Fluorinated Pyridine" (though HF generation is unlikely, medical professionals need the specific class).

Disposal Strategy

Unlike standard organic acids, the fluorine atom dictates the waste stream.

  • Stream: Halogenated Organic Waste .

  • Why? Incineration of fluorinated compounds requires specific scrubbers to capture HF gas generated during combustion. Putting this in "Non-Halogenated" waste can damage standard incinerators and violate environmental permits.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoropyridin-3-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoropyridin-3-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.